molecular formula C46H32N6O2 B068195 N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline CAS No. 184101-38-0

N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B068195
CAS No.: 184101-38-0
M. Wt: 700.8 g/mol
InChI Key: FPBLCBALMOAXRO-UHFFFAOYSA-N
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Description

1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene typically involves the reaction of 4-(diphenylamino)benzohydrazide with terephthaloyl chloride under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxadiazole rings. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to its excellent electron-transporting properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene involves its interaction with molecular targets through its electron-donating and electron-accepting groups. The diphenylamino groups act as electron donors, while the oxadiazole rings serve as electron acceptors, facilitating charge transfer processes. This compound can participate in photophysical and photochemical reactions, making it suitable for applications in optoelectronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diphenylamino)benzene: Similar in structure but lacks the oxadiazole rings, resulting in different electronic properties.

    1,4-Bis(5-phenyloxazol-2-yl)benzene: Contains oxazole rings instead of oxadiazole, leading to variations in photophysical behavior.

    N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Shares the diphenylamino groups but differs in the overall molecular framework.

Uniqueness

1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene stands out due to its combination of oxadiazole and diphenylamino groups, which impart unique electronic and photophysical properties. This makes it particularly valuable for applications in advanced materials and optoelectronic devices.

Properties

IUPAC Name

N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N6O2/c1-5-13-37(14-6-1)51(38-15-7-2-8-16-38)41-29-25-35(26-30-41)45-49-47-43(53-45)33-21-23-34(24-22-33)44-48-50-46(54-44)36-27-31-42(32-28-36)52(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBLCBALMOAXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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